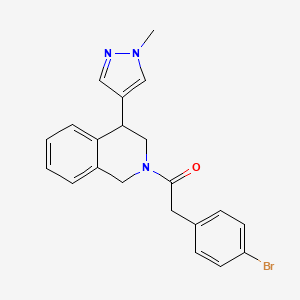

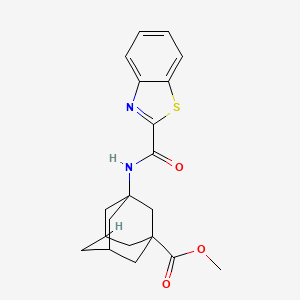

2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a bromophenyl group, which is a common moiety in medicinal chemistry, a dihydroisoquinoline skeleton, and a pyrazolyl group, which could contribute to its potential biological activity.

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored in various studies. For instance, the synthesis of 3-(4'-bromophenyl)-3H-quinazol-4-one derivatives involves the reaction of N-(4-bromophenyl)anthranilamide with formic acid or acetic anhydride, or with ketones and aldehydes, followed by reduction and acylation steps . Another study describes the synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to the dihydroisoquinoline part of the target compound. This synthesis is achieved through the intramolecular reaction of a benzyl bromide and an α-imino rhodium carbene, catalyzed by rhodium, suggesting that similar catalytic strategies could be employed for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of bromophenyl-containing compounds can be complex and is often elucidated using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure of a new bromophenyl isoxazolone derivative was confirmed by X-ray analysis . This indicates that similar analytical methods would be necessary to fully understand the molecular structure of 2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.

Chemical Reactions Analysis

The bromophenyl moiety in the compound is likely to be reactive due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The dihydroisoquinoline part of the molecule could be involved in electrophilic aromatic substitution reactions or could act as a ligand in metal-catalyzed transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone are not provided in the data, related compounds can offer some insights. Bromophenyl derivatives often have significant melting points and may exhibit polymorphism. Their solubility can vary depending on the nature of the substituents and the solvent. The presence of the bromine atom can also influence the compound's density and refractive index . The dihydroisoquinoline and pyrazolyl groups could affect the molecule's acidity, basicity, and potential for hydrogen bonding, which in turn would influence its solubility and stability .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

Compounds structurally related to "2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone" have been explored for their potential antimicrobial properties. For instance, the synthesis of new pyrazole derivatives containing 2-methylquinoline ring systems has been investigated for potential antimicrobial agents. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives showing potent efficacy, suggesting their potential as novel antimicrobial agents (Raju et al., 2016).

Antituberculosis and Cytotoxicity Studies

Another research focus is the synthesis of 3-heteroarylthioquinoline derivatives, which have undergone in vitro antituberculosis and cytotoxicity studies. Some derivatives were found to be highly active against Mycobacterium tuberculosis, with minimal cytotoxic effects on mouse fibroblasts, indicating their potential as antituberculosis agents (Chitra et al., 2011).

Synthesis Techniques and Derivative Applications

Research has also focused on the synthesis techniques of related compounds. For example, a comparative study on conventional and ultrasound irradiation promoted synthesis of 2,3-disubstitutedquinoxaline derivatives highlights the efficiency of ultrasound-assisted methods, which could be applied to the synthesis of complex derivatives of the compound (Abdula et al., 2018).

Molecular Docking and Antibacterial Activity

The molecular docking study of novel synthesized pyrazole derivatives has indicated their potential antibacterial activity, with specific modifications enhancing efficacy against Gram-positive and Gram-negative bacteria. This suggests the utility of structural analogs in designing compounds with targeted antimicrobial properties (Khumar et al., 2018).

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O/c1-24-12-17(11-23-24)20-14-25(13-16-4-2-3-5-19(16)20)21(26)10-15-6-8-18(22)9-7-15/h2-9,11-12,20H,10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYQKJOIJZBINS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2543440.png)

![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)

![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2543450.png)

![(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2543451.png)

![3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol](/img/structure/B2543455.png)

![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)